molecular formula C12H15NO2 B217326 Neorustmicin C CAS No. 104169-51-9

Neorustmicin C

Cat. No.: B217326
CAS No.: 104169-51-9
M. Wt: 352.5 g/mol
InChI Key: HFFNYHVDXSAHMB-HAMUIWQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neorustmicin C is a natural product found in Micromonospora chalcea with data available.

Scientific Research Applications

Antifungal Properties

  • Isolation and Identification of Neorustmicin Producing Strain : Neorustmicin was identified as an antifungal antibiotic isolated from the fermentation broth of a marine actinomycete, FIM03-1149, suggesting its potential in antifungal applications (Jiang Hong, 2010).

Antibiotic Discovery

  • Isolation, Purification, and Structure Determination of Antifungal Antibiotic : This study focused on the antifungal metabolites from marine microorganism FIM03-1149, concluding that compound FW03-1149, identified as neorustmicin, showed strong antifungal activities (Jiang Hong, 2009).

Agricultural Applications

  • Activity Against Wheat Stem Rust Fungus : Neorustmicin A, a variant of Neorustmicin, demonstrated effectiveness against wheat stem rust fungus, indicating its potential utility in agriculture (Y. Abe et al., 1985).

Muscular Health

  • Novel Pro-myogenic Factor : A study on Neoruscogenin, a compound related to Neorustmicin, highlighted its role in inhibiting MSTN maturation, thus promoting muscle differentiation and hypertrophy. This suggests potential applications in treating myopathy and improving livestock health (Dingding Zhang et al., 2022).

Properties

CAS No.

104169-51-9

Molecular Formula

C12H15NO2

Molecular Weight

352.5 g/mol

IUPAC Name

(3R,5E,11E,14S)-14-ethyl-4,10-dihydroxy-3,5,9,11,13-pentamethyl-1-oxacyclotetradeca-5,11-diene-2,7-dione

InChI

InChI=1S/C20H32O5/c1-7-17-11(2)8-12(3)18(22)13(4)9-16(21)10-14(5)19(23)15(6)20(24)25-17/h8,10-11,13,15,17-19,22-23H,7,9H2,1-6H3/b12-8+,14-10+/t11?,13?,15-,17+,18?,19?/m1/s1

InChI Key

HFFNYHVDXSAHMB-HAMUIWQFSA-N

Isomeric SMILES

CC[C@H]1C(/C=C(/C(C(CC(=O)/C=C(/C([C@H](C(=O)O1)C)O)\C)C)O)\C)C

SMILES

CCC1C(C=C(C(C(CC(=O)C=C(C(C(C(=O)O1)C)O)C)C)O)C)C

Canonical SMILES

CCC1C(C=C(C(C(CC(=O)C=C(C(C(C(=O)O1)C)O)C)C)O)C)C

Synonyms

neorustmicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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